ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Evolution of Benzothiazole Research
Benzothiazole, first synthesized by Heinrich Debus in 1889, transitioned from a synthetic curiosity to a pharmacologically significant scaffold by the mid-20th century. Early studies focused on its basic chemical reactivity, but the discovery of its antimicrobial and antitumor properties in the 1960s catalyzed intensive research into derivatives. The compound ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate represents a modern iteration of this evolution, incorporating substituents like the 3-phenoxybenzoyl imino group and propenyl side chain to enhance target selectivity. Key milestones include:
- 1950s–1970s : Identification of benzothiazole’s antimicrobial and anti-inflammatory activities.
- 1980s–2000s : Development of riluzole (an ALS drug) and zopolrestat (an aldose reductase inhibitor), showcasing clinical relevance.
- 2010s–Present : Computational modeling and high-throughput screening enabling rational design of derivatives like the title compound.
Significance in Heterocyclic Chemistry
The benzothiazole core’s aromaticity and electron-rich thiazole ring enable diverse interactions with biological targets. The title compound’s structural features highlight three critical design principles:
- Imino Group : Enhances hydrogen-bonding capacity and stabilizes tautomeric forms, improving binding affinity.
- Propenyl Substituent : Introduces steric bulk and modulates lipophilicity, aiding membrane permeability.
- Ester Functionality : Balances solubility and metabolic stability, a common strategy in prodrug design.
Table 1 : Functional Group Contributions in the Title Compound
Academic and Industrial Research Interest
Benzothiazole derivatives account for 12% of FDA-approved heterocyclic drugs, with over 2,500 patents filed since 2010. The title compound aligns with two industrial trends:
- Combinatorial Chemistry : Libraries of benzothiazole-imino hybrids are screened for kinase inhibition and antimicrobial activity.
- Fragment-Based Drug Design : Its propenyl group serves as a “fragment” for optimizing lead compounds against resistant pathogens.
Academic studies emphasize its synthetic versatility. For example, the Buchwald-Hartwig coupling—a palladium-catalyzed reaction—enables efficient introduction of the 3-phenoxybenzoyl imino group.
Historical Development of Imino-Benzothiazole Derivatives
Imino-benzothiazoles emerged in the 1990s as researchers explored Schiff base chemistry to enhance bioactivity. The title compound’s synthesis reflects three evolutionary phases:
- Early Analogues : Simple imino derivatives (e.g., 2-aminobenzothiazoles ) showed moderate antifungal activity but poor solubility.
- Hybrid Derivatives : Fusion with phthalazine (2010s) improved antimicrobial potency by 40% compared to parent compounds.
- Advanced Functionalization : Incorporation of propenyl and ester groups (2020s) addressed metabolic instability in preclinical models.
Synthetic Pathway :
- Condensation of 2-aminothiophenol with α-keto esters to form the benzothiazole core.
- Schiff base formation with 3-phenoxybenzoyl chloride.
- Alkylation using allyl bromide to introduce the propenyl group.
This progression underscores the scaffold’s adaptability in addressing pharmacokinetic challenges while maintaining efficacy.
Properties
IUPAC Name |
ethyl 2-(3-phenoxybenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S/c1-3-15-28-22-14-13-19(25(30)31-4-2)17-23(22)33-26(28)27-24(29)18-9-8-12-21(16-18)32-20-10-6-5-7-11-20/h3,5-14,16-17H,1,4,15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTXUBUTNDMBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Phenoxybenzoyl Group: This step involves the acylation of the benzothiazole core with 3-phenoxybenzoyl chloride under basic conditions.
Formation of the Imino Group: The imino group can be introduced by the reaction of the intermediate with an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 2,3-dihydro-1,3-benzothiazole carboxylates. Key analogues include:
Table 1: Structural and Computational Comparison
Key Observations :
- Lipophilicity: The target compound’s phenoxy group increases XLogP3 (~5.1) compared to the methoxy analogue (4.8) and the sulfamoyl derivative (4.2), suggesting higher membrane permeability .
- Conformational Flexibility : The allyl group in the target compound introduces rotatable bonds (8), which may influence binding kinetics compared to the rigid methoxybenzylidene analogue (6 rotatable bonds) .
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound: No direct crystallographic data are provided, but analogous structures (e.g., ) were resolved using SHELX software, indicating planar benzothiazole cores with torsional angles < 10° for the dihydrothiazole ring .
- Methoxy Analogue : Exhibits C–H···O hydrogen bonds between the methoxy oxygen and adjacent aromatic protons, stabilizing a herringbone packing motif .
- Sulfamoyl Derivative : The sulfamoyl group participates in N–H···O interactions, forming dimers in the crystal lattice .
Implications of Substituent Variations
- Phenoxy vs. Methoxy: The phenoxy group’s bulkiness may sterically hinder interactions with flat binding pockets but improve π-π stacking with aromatic residues.
- Allyl vs. Methyl : The allyl group’s unsaturation could enable covalent binding via Michael addition, a reactivity absent in methyl-substituted analogues.
- Sulfamoyl vs. Carbonyl : Sulfamoyl’s polarity enhances aqueous solubility but may reduce blood-brain barrier penetration compared to the target compound’s carbonyl group .
Biological Activity
Ethyl (2Z)-2-[(3-phenoxybenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity through a synthesis of available research findings, case studies, and relevant data tables.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a library of benzothiazole-based compounds was evaluated for their antiproliferative activity against MCF-7 breast cancer cells. The most potent compounds showed IC50 values as low as 2.8 ± 0.1 μM . This suggests that this compound may possess similar anticancer properties due to its structural similarities to other effective benzothiazole derivatives.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated. For example, studies on related benzothiazole compounds have demonstrated their ability to inhibit heat shock protein 90 (Hsp90), a critical regulator in cancer cell proliferation . The inhibition of Hsp90 leads to the degradation of client proteins involved in cancer progression. This mechanism could be relevant for this compound.
Study 1: Antidepressant Activity
A study evaluating the binding affinities of various benzothiazole derivatives at serotonin receptors (5-HT1A and 5-HT2A) found that certain compounds exhibited high affinities (Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A), correlating with antidepressant-like effects in behavioral tests . While specific data on the compound is lacking, its structural framework suggests potential activity in this area.
Study 2: Antimicrobial Activity
Benzothiazole derivatives have also been explored for their antimicrobial properties. A series of related compounds demonstrated significant inhibitory effects against various bacterial strains. Although direct studies on this compound are not available, it is reasonable to hypothesize similar activities based on the established efficacy of other benzothiazoles.
Data Table: Biological Activities of Related Benzothiazole Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
